molecular formula C21H21NO2 B308840 2-ethoxy-N-(4-ethylphenyl)-1-naphthamide

2-ethoxy-N-(4-ethylphenyl)-1-naphthamide

Cat. No.: B308840
M. Wt: 319.4 g/mol
InChI Key: UFLKXIGPMSPYNN-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4-ethylphenyl)-1-naphthamide is a synthetic organic compound featuring a naphthalene backbone substituted with an ethoxy group at position 2 and an amide-linked 4-ethylphenyl moiety. The compound’s molecular formula is hypothesized as C₂₁H₂₁NO₂ (molecular weight ~325.40 g/mol), with variations in substituents influencing its physicochemical and biological properties.

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

2-ethoxy-N-(4-ethylphenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C21H21NO2/c1-3-15-9-12-17(13-10-15)22-21(23)20-18-8-6-5-7-16(18)11-14-19(20)24-4-2/h5-14H,3-4H2,1-2H3,(H,22,23)

InChI Key

UFLKXIGPMSPYNN-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC3=CC=CC=C32)OCC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC3=CC=CC=C32)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Features
2-ethoxy-N-(4-ethylphenyl)-1-naphthamide* C₂₁H₂₁NO₂ ~325.40 4-ethylphenyl (amide) Ethyl group enhances lipophilicity
2-ethoxy-N-(4-methoxyphenyl)-1-naphthamide C₂₀H₁₉NO₃ 321.37 4-methoxyphenyl (amide) Methoxy increases polarity
2-ethoxy-N-(2-fluorophenyl)-1-naphthamide C₁₉H₁₆FNO₂ 309.33 2-fluorophenyl (amide) Fluorine adds electronegativity
2-(2-Ethoxy-4-formylphenoxy)-N-(naphthalen-1-yl)acetamide C₂₁H₁₉NO₄ 349.38 Formyl (phenoxy) Polar formyl group may reduce membrane permeability

Notes:

  • Polarity : Methoxy and formyl groups increase polarity, which may affect solubility in aqueous media .
  • Steric Effects : Bulkier substituents (e.g., ethyl vs. fluorine) could influence binding affinity in biological targets .

Key Differences and Implications

Parameter Target Compound 4-Methoxyphenyl Analog 2-Fluorophenyl Analog
Lipophilicity (LogP) Higher (ethyl group) Moderate (methoxy) Lower (fluorine)
Solubility Likely low in water Moderate Low
Bioavailability Potential CNS penetration Limited by polarity Limited by electronegativity
Synthetic Complexity Moderate Moderate Low

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